molecular formula C17H15N3OS B2534976 N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}thiophene-2-carboxamide CAS No. 1043104-29-5

N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}thiophene-2-carboxamide

Cat. No.: B2534976
CAS No.: 1043104-29-5
M. Wt: 309.39
InChI Key: PKDGFESYICYYFJ-UHFFFAOYSA-N
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Description

N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}thiophene-2-carboxamide is a complex organic compound that features a unique structure combining a cyclopenta[c]pyrazole ring with a thiophene-2-carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and material science due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

The synthesis of N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the cyclopenta[c]pyrazole ring: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and cyclopentanones under acidic or basic conditions.

    Introduction of the phenyl group: This step often involves Friedel-Crafts acylation or alkylation reactions.

    Attachment of the thiophene-2-carboxamide group: This can be done through amide bond formation reactions, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques to scale up the process efficiently.

Chemical Reactions Analysis

N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the phenyl or thiophene rings, using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various functionalized derivatives of the original compound.

Scientific Research Applications

N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}thiophene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}thiophene-2-carboxamide can be compared with other similar compounds, such as:

    N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1-benzofuran-2-carboxamide: This compound has a benzofuran group instead of a thiophene group, which may result in different biological activities and applications.

    2,2,2-trifluoroethyl N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}carbamate: The presence of a trifluoroethyl group can significantly alter the compound’s chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct electronic and steric properties, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c21-17(15-10-5-11-22-15)18-16-13-8-4-9-14(13)19-20(16)12-6-2-1-3-7-12/h1-3,5-7,10-11H,4,8-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDGFESYICYYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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